2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-
Description
Structural Classification of Thiophene-DPP Derivatives
The target compound belongs to the family of donor–acceptor–donor (D–A–D) conjugated systems , where the electron-deficient DPP core acts as the central acceptor (A) unit. The molecular architecture comprises:
- A pyrrolo[3,4-c]pyrrole-1,4-dione backbone, which confers planarity and facilitates π-electron delocalization.
- 5-Bromo-2-thienyl groups at the 4-position of the DPP core, introducing steric bulk and electronic modulation via bromine’s electron-withdrawing effects.
- 2-Ethylhexyl side chains at the 2- and 5-positions, enhancing solubility and mitigating excessive crystallinity.
- A 2-thiophenecarboxaldehyde substituent at the 5-position, extending conjugation through its aldehyde group and thiophene’s electron-rich character.
Table 1: Structural Features of Representative Thiophene-DPP Derivatives
The structural interplay between the DPP core and thiophene-based substituents governs optoelectronic properties such as absorption spectra, frontier orbital energies, and charge carrier mobility.
Historical Development of Diketopyrrolopyrrole-Based Chromophores
DPP derivatives originated as industrial pigments but gained prominence in organic electronics due to their high molar extinction coefficients and ambipolar charge transport capabilities . Key milestones include:
- 1980s–2000s : Initial use of DPP in dyes and pigments, leveraging its intense red color and photostability.
- 2010s : Adoption in organic photovoltaics (OPVs) and field-effect transistors (OFETs), driven by the synthesis of soluble DPP-thiophene polymers with mobilities exceeding 1 cm²/Vs.
- 2020s : Diversification into non-fullerene acceptors (NFAs) and hydrogels, enabled by functionalization with amino acids, fluorinated groups, and brominated aryl units.
The target compound exemplifies modern strategies to fine-tune DPP properties through direct arylation (e.g., Suzuki or Stille coupling) and side-chain engineering . For instance, microwave-assisted direct arylation, as demonstrated in , allows precise incorporation of brominated thienyl groups without requiring pre-functionalized monomers.
Significance of Brominated Thienyl Substituents in Conjugated Systems
Bromine atoms in the 5-position of the thienyl groups serve dual roles:
- Synthetic Versatility : Bromine acts as a leaving group for subsequent cross-coupling reactions, enabling post-synthetic modification (e.g., palladium-catalyzed arylations).
- Electronic Modulation : The electron-withdrawing nature of bromine lowers the LUMO energy (-4.1 eV in PTBTP-4F), enhancing electron transport in n-type semiconductors.
In the target compound, brominated thienyl units induce planarization of the DPP core due to intramolecular S···O interactions, as observed in related systems. This planarization reduces reorganization energy and promotes charge delocalization along the polymer backbone. Comparative studies show that brominated derivatives exhibit 10–15% higher electron mobility than their non-halogenated analogs.
Properties
Molecular Formula |
C31H39BrN2O3S2 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
5-[4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C31H39BrN2O3S2/c1-5-9-11-20(7-3)17-33-28(23-14-13-22(19-35)38-23)26-27(31(33)37)29(24-15-16-25(32)39-24)34(30(26)36)18-21(8-4)12-10-6-2/h13-16,19-21H,5-12,17-18H2,1-4H3 |
InChI Key |
ITBLTAAYBUCTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromo-2-thiophenecarboxaldehyde. This intermediate can then be reacted with various reagents to introduce the pyrrolo[3,4-c]pyrrole moiety and the ethylhexyl side chains.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions would need to be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group under appropriate conditions.
Major Products
Oxidation: 2-Thiophenecarboxylic acid derivatives.
Reduction: 2-Thiophenemethanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Materials Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism would depend on its interaction with biological targets, potentially involving binding to specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Parent Compound: 2-Thiophenecarboxaldehyde (2TPC)
- Structure : A thiophene ring with a formyl group at position 2.
- Properties : Exhibits syn and anti conformers with energy differences of 4.79–5.92 kJ·mol⁻¹ . Microwave spectroscopy reveals its planar structure and ³³S quadrupole coupling constants (χcc = -40.4 MHz for syn-2TPC) .
- Applications : Used in synthesizing pyrantel (anthelmintic) and cephalosporins .
5-(4-(Diphenylamino)Phenyl)Thiophene-2-Carbaldehyde
- Structure: 2TPC modified with a diphenylamino-phenyl group.
- Properties : Acts as a covalent organic framework (COF) ligand with aggregation-induced emission (AIE) properties .
- Applications : Fluorescent probes and drug delivery systems .
4-Bromo-5-(Thiophen-2-yl)Oxazole
- Structure : Oxazole ring with bromine and 2-thienyl substituents.
- Synthesis : Derived from 2TPC via regioselective bromination .
- Applications : Intermediate in cross-coupling reactions for pharmaceuticals .
Target Compound
- Structure : Combines a brominated thiophene, bis(2-ethylhexyl) chains, and a pyrrolo[3,4-c]pyrrole-3,6-dione core.
- Key Features: Bromine: Enables further functionalization (e.g., Suzuki couplings) . Ethylhexyl Chains: Enhance solubility in nonpolar solvents . Pyrrolopyrrole Core: Provides extended π-conjugation for optoelectronic applications .
Electronic and Spectroscopic Properties
Biological Activity
The compound 2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl] is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on a review of recent literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The incorporation of various functional groups enhances its biological activity. For instance, the presence of bromo and ethylhexyl groups is crucial for its interaction with biological targets.
Key Characterization Techniques:
- Infrared Spectroscopy (IR) : Used to identify functional groups through characteristic absorption peaks.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Assists in determining the molecular weight and fragmentation patterns.
Biological Activity
The biological activity of the compound has been assessed through various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 3.125 mg/mL against XDR Salmonella Typhi, highlighting its potential as a therapeutic agent in treating resistant infections .
- Comparative studies show that it outperforms standard antibiotics like ciprofloxacin and ceftriaxone in certain cases .
Antifungal Activity
The compound also demonstrates antifungal properties. In studies involving metal complexes derived from 2-thiophenecarboxaldehyde:
- The complexes exhibited MIC values ranging from 25 to 200 µg/mL against various fungal strains .
- The antifungal efficacy was enhanced when combined with transition metals like Co(II) and Zn(II), suggesting a synergistic effect .
Anticancer Activity
The anticancer potential of derivatives of this compound has been explored:
- Metal complexes derived from thiophene-based ligands have shown cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives:
- Compounds with dual thiophene moieties tend to exhibit improved antibacterial activity due to enhanced binding interactions with bacterial enzymes .
- The introduction of bulky substituents like ethylhexyl enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies
Several case studies illustrate the biological potential of this compound:
- Study on Antimicrobial Efficacy : A recent study synthesized several thiophene derivatives and tested their antimicrobial properties against E. coli and S. aureus. The most potent derivative exhibited an MIC comparable to established antibiotics .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant properties of a derivative synthesized from 5-bromo-2-thiophenecarboxaldehyde. It showed significant free radical scavenging activity, indicating potential for therapeutic applications in oxidative stress-related diseases .
Q & A
Basic Question
- ¹H/¹³C NMR :
- IR Spectroscopy : Confirm C=O stretches (pyrrolodione) at 1680–1720 cm⁻¹ and aldehyde C–H stretch at ~2820 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and bromine isotope patterns .
How do the 2-ethylhexyl substituents influence solubility and aggregation behavior in solution-phase studies?
Advanced Question
The 2-ethylhexyl groups enhance solubility in nonpolar solvents (e.g., toluene, chloroform) due to their hydrophobic branching. However, they can induce aggregation in polar aprotic solvents (e.g., DMSO), complicating UV-Vis or fluorescence assays.
Methodological Mitigation :
- Use dynamic light scattering (DLS) to detect aggregates.
- Optimize solvent systems (e.g., toluene with 5% THF) to balance solubility and spectroscopic clarity .
What strategies resolve contradictions in reported yields for bromothienyl incorporation via cross-coupling?
Advanced Question
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from:
Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf), with the latter improving efficiency for sterically hindered substrates.
Solvent Optimization : Dioxane/water mixtures (4:1) enhance reactivity over THF/water.
Purification Challenges : Use silica gel chromatography with hexane/ethyl acetate gradients to separate unreacted boronic acids .
How can computational methods assess the electronic effects of the bromo substituent on reactivity?
Advanced Question
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution.
- Validate computationally predicted reactivities experimentally via kinetic studies (e.g., monitoring aldol condensation rates) .
What challenges arise in obtaining X-ray crystallographic data for this compound, and how can they be addressed?
Advanced Question
- Crystallization Difficulty : Flexible 2-ethylhexyl chains hinder lattice formation.
Solutions :
Use mixed-solvent vapor diffusion (e.g., CH₂Cl₂/pentane) at 4°C.
Co-crystallize with guest molecules (e.g., crown ethers) to stabilize the structure.
Employ synchrotron radiation for weakly diffracting crystals .
How does the electronic structure of the pyrrolodione moiety influence charge-transfer properties?
Advanced Question
The electron-deficient pyrrolodione core facilitates charge-transfer interactions with electron-rich aromatic systems.
- Characterize via cyclic voltammetry : Oxidation potentials (E₁/₂ ≈ +1.2 V vs. Ag/Ag⁺) indicate strong electron-accepting behavior.
- Pair with donor moieties (e.g., triphenylamine) in π-conjugated systems to study charge separation for optoelectronic applications .
What are the limitations of current anti-inflammatory activity assays for thiophene derivatives, and how can they be improved?
Advanced Question
- False Positives in COX Inhibition Assays : Thiophene aldehydes may non-specifically bind to enzymes.
Improvements :
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Validate selectivity via comparative studies with COX-1/COX-2 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
